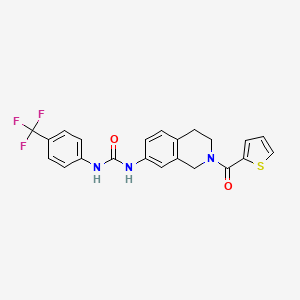
1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H18F3N3O2S and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features a thiophene ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by improving lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiourea derivatives, including compounds similar to the one . For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the studied molecule demonstrated MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating significant antibacterial efficacy .
Anticancer Activity
The anticancer properties of thiourea derivatives have been extensively studied:
- Cytotoxicity : In vitro studies showed that certain thiourea derivatives exhibited IC50 values in the low micromolar range (e.g., 1.29 µM), indicating potent cytotoxic effects against cancer cell lines such as MCF-7 .
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, suggesting a targeted approach to inhibit cancer cell proliferation .
Other Pharmacological Effects
The compound's structural components suggest additional pharmacological activities:
- Anti-inflammatory Effects : Thiourea derivatives have been reported to exhibit anti-inflammatory properties, which may enhance their therapeutic profile in treating chronic diseases .
- Potential as LFA-1 Antagonists : Some derivatives have shown promise as leukocyte function-associated antigen-1 (LFA-1) antagonists, which could be beneficial in autoimmune conditions .
Study 1: Antibacterial Efficacy
A study conducted by Roxana et al. synthesized various thiourea derivatives and tested their antibacterial activity against several strains. The results indicated that certain compounds had comparable or superior activity compared to existing antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of thiourea were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The findings revealed significant growth inhibition at low concentrations:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 1.29 |
| Compound D | MCF-7 | 2.96 |
Properties
IUPAC Name |
1-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-4-7-17(8-5-16)26-21(30)27-18-6-3-14-9-10-28(13-15(14)12-18)20(29)19-2-1-11-31-19/h1-8,11-12H,9-10,13H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUYRJERBMRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














